molecular formula C7H5ClN2S B14014185 4-Chloro-2-methylthiazolo[5,4-c]pyridine

4-Chloro-2-methylthiazolo[5,4-c]pyridine

Cat. No.: B14014185
M. Wt: 184.65 g/mol
InChI Key: XNHHOPGBZANJHF-UHFFFAOYSA-N
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Description

4-Chloro-2-methylthiazolo[5,4-c]pyridine is a heterocyclic compound featuring a fused thiazole and pyridine ring system with a chlorine atom at position 4 and a methyl group at position 2. The compound’s synthesis historically faced challenges, including low yields (9–25%) in cyclization steps, as noted in early methods for thiazolo[5,4-c]pyridine derivatives . However, advances in protecting-group strategies and regioselective functionalization have improved accessibility .

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

4-chloro-2-methyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H5ClN2S/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3

InChI Key

XNHHOPGBZANJHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylthiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of hydrazonoyl halides as precursors, with ethanol and triethylamine as solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylthiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-c]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-methylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylthiazolo[5,4-c]pyridine involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . This modulation can lead to various therapeutic effects, including improved cognitive function and reduced inflammation.

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives

  • 6-Chloro-2-methylthiazolo[5,4-b]pyridine : Differs in chlorine placement (position 6 vs. 4) and fused ring orientation ([5,4-b] vs. [5,4-c]), reducing steric hindrance and altering electronic properties .
  • 5-Chloro-2-phenylthiazolo[5,4-b]pyridine : Incorporates a phenyl group at position 2, enhancing lipophilicity and π-π stacking interactions, which may improve CNS penetration compared to the methyl-substituted analog .

Thiazolo[4,5-c]pyridine Derivatives

  • 7-Chlorothiazolo[4,5-c]pyridin-2-amine: Features an amino group at position 2 and chlorine at position 7, favoring hydrogen bonding but reducing metabolic stability compared to the methyl-substituted derivative .

Saturated Analogs

Comparative Data Table

Compound Name Core Structure Substituents Synthesis Yield (%) Key Biological Activity
4-Chloro-2-methylthiazolo[5,4-c]pyridine Thiazolo[5,4-c]pyridine 4-Cl, 2-Me 25 (improved) Enzyme inhibition
6-Chloro-2-methylthiazolo[5,4-b]pyridine Thiazolo[5,4-b]pyridine 6-Cl, 2-Me >90 Anticonvulsant
7-Chlorothiazolo[4,5-c]pyridin-2-amine Thiazolo[4,5-c]pyridine 7-Cl, 2-NH₂ 35 Hydrogen-bond-mediated inhibition
Thiazolo[5,4-C]pyridine-2-thiol Thiazolo[5,4-c]pyridine 2-SH 60 Cysteine-targeted inhibition

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